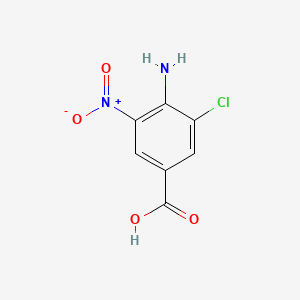

4-Amino-3-chloro-5-nitrobenzoic acid

描述

BenchChem offers high-quality 4-Amino-3-chloro-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-chloro-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-amino-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHFFQWATLLGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716801 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37902-01-5 | |

| Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Amino-3-chloro-5-nitrobenzoic Acid

This guide provides a detailed technical overview for the synthesis and characterization of 4-Amino-3-chloro-5-nitrobenzoic acid, a highly substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the underlying chemical principles that govern the synthetic strategy and the analytical techniques for its validation. This document is structured to empower researchers, scientists, and drug development professionals with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related molecular scaffolds.

Strategic Approach: A Retrosynthetic Analysis

The target molecule, 4-Amino-3-chloro-5-nitrobenzoic acid, possesses a complex substitution pattern on the benzene ring. A successful synthesis hinges on the precise control of electrophilic aromatic substitution reactions. The positioning of the amino, chloro, and nitro groups relative to the carboxylic acid is non-trivial and requires a carefully planned sequence of reactions.

Our strategy is guided by the directing effects of the substituents:

-

Amino (-NH₂) / Acetamido (-NHCOCH₃) groups: Strongly activating and ortho-, para-directing.

-

Chloro (-Cl) group: Deactivating but ortho-, para-directing.

-

Carboxylic acid (-COOH) / Nitro (-NO₂) groups: Strongly deactivating and meta-directing.

A retrosynthetic analysis suggests that a multi-step pathway beginning with a simple, commercially available precursor like 4-aminobenzoic acid is the most logical approach. This allows for the sequential introduction of the nitro and chloro groups, leveraging the powerful directing effect of the initial amino group (temporarily protected as an acetamide) to ensure the desired regiochemistry.

Caption: Retrosynthetic strategy for 4-Amino-3-chloro-5-nitrobenzoic acid.

Synthesis Workflow: A Step-by-Step Protocol

The following four-step synthesis is designed for reliability and control. Each step is critical for achieving the final product with high purity.

Caption: Experimental workflow for the synthesis of the target compound.

Part I: Protection of the Amino Group

Objective: To protect the highly activating and acid-sensitive amino group as an acetamide. This prevents oxidation in the subsequent nitration step and tempers its activating strength, ensuring controlled substitution.

Protocol:

-

In a 500 mL flask, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of water containing 10.6 g (0.1 mol) of sodium carbonate.

-

To this stirred solution, add 12.5 g (0.12 mol) of acetic anhydride dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

-

The white precipitate of 4-acetamidobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Part II: Nitration

Objective: To introduce a nitro group onto the aromatic ring. The acetamido group is a powerful ortho-, para-director, and since the para position is blocked, nitration will occur at the ortho position (C3).

Protocol:

-

Carefully add 17.9 g (0.1 mol) of the dried 4-acetamidobenzoic acid in small portions to 50 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

-

Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-acetamidobenzoic acid, maintaining the reaction temperature between 0°C and 10°C.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture onto 200 g of crushed ice. The precipitated 4-acetamido-3-nitrobenzoic acid is collected by filtration, washed thoroughly with cold water, and dried.

Part III: Chlorination

Objective: To introduce a chlorine atom at the C5 position. The acetamido group remains the most powerful directing group, directing the incoming electrophilic chlorine to its other ortho position.

Protocol:

-

Suspend 22.4 g (0.1 mol) of 4-acetamido-3-nitrobenzoic acid in 100 mL of concentrated hydrochloric acid.

-

Heat the mixture to 50-60°C with stirring.

-

Slowly add 15 mL of 30% hydrogen peroxide solution dropwise. The H₂O₂ in acidic solution generates an in situ source of electrophilic chlorine.

-

Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and collect the precipitated 4-acetamido-3-chloro-5-nitrobenzoic acid by filtration. Wash with water and dry.

Part IV: Deprotection (Amide Hydrolysis)

Objective: To remove the acetyl protecting group and reveal the primary amine, yielding the final product.

Protocol:

-

To the crude 4-acetamido-3-chloro-5-nitrobenzoic acid from the previous step, add 100 mL of 70% sulfuric acid or concentrated HCl.

-

Heat the mixture under reflux for 2-3 hours until the hydrolysis is complete.

-

Cool the solution and carefully pour it onto ice.

-

Neutralize the solution with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Collect the crude 4-Amino-3-chloro-5-nitrobenzoic acid by filtration.

Purification and Isolation

The final product's purity is paramount for its use in further applications. Recrystallization is the preferred method for purification.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization

Validation of the molecular structure is achieved through a combination of spectroscopic and physical methods. The data presented below are predicted values based on the structure and known data from similar compounds.[1][2][3][4]

| Technique | Parameter | Expected Observation |

| Physical | Appearance | Pale yellow crystalline solid |

| Melting Point | >250 °C (with decomposition) | |

| Mass Spec. (MS) | Molecular Formula | C₇H₅ClN₂O₄ |

| Monoisotopic Mass | 215.99379 Da[5] | |

| Expected M+H⁺ | 217.00107 m/z[5] | |

| ¹H NMR | Solvent | DMSO-d₆ |

| δ ~8.2 ppm | 1H, doublet, Ar-H | |

| δ ~8.0 ppm | 1H, doublet, Ar-H | |

| δ ~6.0-7.0 ppm | 2H, broad singlet, -NH₂ | |

| δ ~13.0 ppm | 1H, broad singlet, -COOH | |

| FT-IR (KBr) | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |

| N-H stretch (amine) | 3300-3500 cm⁻¹ (two bands) | |

| C=O stretch (acid) | 1680-1710 cm⁻¹ | |

| N-O stretch (nitro) | 1510-1560 cm⁻¹ (asymmetric), 1345-1385 cm⁻¹ (symmetric) |

Interpretation of Characterization Data

-

Mass Spectrometry: The high-resolution mass spectrum should confirm the elemental composition by matching the observed mass to the calculated exact mass of the molecular ion.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, appearing as doublets due to coupling with each other. The broad signals for the amine and carboxylic acid protons are characteristic and will exchange with D₂O.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The broad O-H absorption is typical for a carboxylic acid dimer. The presence of two N-H stretching bands confirms the primary amine, while strong absorptions confirm the carbonyl and nitro groups.

Safety and Handling

Substituted nitroaromatic compounds and strong acids/oxidizers must be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All steps, particularly those involving concentrated acids and heating, should be performed in a certified chemical fume hood.

-

Reagent Handling: Exercise extreme caution when preparing the nitrating mixture, as the process is highly exothermic. Add reagents slowly and with adequate cooling.

References

- PrepChem. (n.d.). Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid.

- Riss, P. J., et al. (2014). Synthesis and In Vitro Evaluation of New Translocator Protein Ligands Designed for Positron Emission Tomography.

- International Journal of Advanced Research in Science, Communication and Technology. (2023).

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings II. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4). Retrieved from [Link]

- RSC Publishing. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

- Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

Sources

- 1. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR [m.chemicalbook.com]

- 3. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [m.chemicalbook.com]

- 4. 4-Chloro-3-nitrobenzoic acid(96-99-1) MS spectrum [chemicalbook.com]

- 5. PubChemLite - 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

"physicochemical properties of 4-Amino-3-chloro-5-nitrobenzoic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chloro-5-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 4-Amino-3-chloro-5-nitrobenzoic acid (CAS No: 37902-01-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer an in-depth analysis of the structural attributes influencing these properties. While specific experimental data for this compound is limited in publicly available literature, this guide establishes a robust framework for its characterization by detailing authoritative, field-proven experimental protocols for determining key parameters such as melting point, solubility, and pKa. By grounding the discussion in the principles of physical organic chemistry and providing validated methodologies, this guide serves as an essential resource for the synthesis, purification, and application of this and structurally related compounds.

Chemical Identity and Structural Rationale

4-Amino-3-chloro-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its chemical behavior is dictated by the interplay of its functional groups: a carboxylic acid, an amino group, a chloro group, and a nitro group. The spatial arrangement of these substituents on the benzene ring creates a unique electronic and steric environment that governs its physical properties and reactivity.

-

Carboxylic Acid (-COOH): The primary acidic functional group, responsible for its classification as a benzoic acid derivative.

-

Amino Group (-NH₂): A strong electron-donating group (by resonance) that influences the aromatic ring's electron density and acts as a weak base.

-

Chloro (-Cl) and Nitro (-NO₂) Groups: Both are strong electron-withdrawing groups (by induction and resonance, respectively) that significantly decrease the electron density of the aromatic ring and increase the acidity of the carboxylic acid and decrease the basicity of the amino group.

Understanding this electronic interplay is critical for predicting solubility, acidity (pKa), and chromatographic behavior.

Core Compound Identifiers

A summary of the fundamental identifiers for 4-Amino-3-chloro-5-nitrobenzoic acid is presented below.

| Property | Value | Source(s) |

| CAS Number | 37902-01-5 | [1] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| IUPAC Name | 4-Amino-3-chloro-5-nitrobenzoic acid | |

| SMILES | C1=C(C=C(C(=C1[O-])N)Cl)C(=O)O | [2] |

| InChI | InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | [2] |

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of 4-Amino-3-chloro-5-nitrobenzoic acid.

Physicochemical Data Summary

| Property | 4-Amino-3-nitrobenzoic acid | 3-Chloro-5-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid |

| CAS Number | 1588-83-6 | 34662-36-7 | 96-99-1 |

| Molecular Weight | 182.13 g/mol | 201.56 g/mol | 201.56 g/mol |

| Melting Point | 280 °C (dec.) | 140-148 °C | ~239 °C (calculated) |

| Appearance | - | Pale brown solid | Light yellow solid |

| Solubility | - | - | Partially soluble in water, soluble in organic solvents. |

Expert Insight: The presence of the amino group in the target molecule, capable of intermolecular hydrogen bonding, would be expected to result in a significantly higher melting point compared to 3-Chloro-5-nitrobenzoic acid. The melting point is likely to be high and accompanied by decomposition, similar to 4-Amino-3-nitrobenzoic acid.

Authoritative Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of critical physicochemical properties. These protocols are designed to be self-validating and are grounded in established laboratory techniques.

Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Pure compounds exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities depress and broaden this range. This protocol uses a digital melting point apparatus, a precise and common method.

Methodology:

-

Sample Preparation:

-

Ensure the sample of 4-Amino-3-chloro-5-nitrobenzoic acid is completely dry and finely powdered.

-

Obtain a glass capillary tube (one end sealed).

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) enters the tube.[7]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[7][8]

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus (e.g., a Mel-Temp or similar device) and allow it to stabilize.

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20 °C/minute) to get an estimate.[8]

-

For the accurate measurement, set the starting temperature to at least 20°C below the estimated melting point.[7]

-

Set the heating ramp rate to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium.

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of the apparatus.[7]

-

Observe the sample through the magnified viewfinder.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[7]

-

The melting point is reported as the range T₁ - T₂.

-

-

Trustworthiness Check:

-

Perform the measurement in triplicate to ensure reproducibility.

-

If decomposition (darkening of the sample) is observed before melting, record the temperature of decomposition.[7]

-

Calibrate the apparatus periodically using certified melting point standards.

-

Caption: Workflow for Melting Point Determination.

Equilibrium Solubility Determination via Shake-Flask Method

Causality: The "shake-flask" method is considered the gold standard for determining equilibrium solubility because it ensures that the solvent is fully saturated with the solute over a sufficient period, representing a true thermodynamic equilibrium[9]. This is crucial for applications in drug formulation and preclinical studies.

Methodology:

-

Preparation:

-

Prepare a series of vials with a fixed volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol).

-

Add an excess amount of solid 4-Amino-3-chloro-5-nitrobenzoic acid to each vial. The excess solid is crucial to ensure saturation is reached and maintained.[9]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a defined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[9]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.[10]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[10]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature and in the specific solvent used.

-

Caption: Workflow for Shake-Flask Solubility Measurement.

pKa Determination via Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a measure of a molecule's acidity in solution. For a molecule like 4-Amino-3-chloro-5-nitrobenzoic acid with both an acidic (carboxylic acid) and a basic (amino) group, pKa values dictate the extent of ionization at a given pH. This is a critical parameter in drug development, as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for its determination.[11][12]

Methodology:

-

System Preparation:

-

Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Prepare a standard solution of titrant (e.g., 0.1 M NaOH for titrating an acid).

-

Accurately prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M KCl can be added.[11]

-

Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[11]

-

-

Titration Procedure:

-

Place a known volume of the compound's solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant (e.g., 0.05 or 0.1 mL).

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.[11]

-

Continue this process until well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis (Half-Volume Method):

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve where the slope (dpH/dV) is maximal.

-

The pKa is the pH value at the half-equivalence point (Veq / 2).[13][14] At this point, the concentrations of the protonated acid [HA] and deprotonated conjugate base [A⁻] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[13]

-

-

Trustworthiness Check:

-

Perform a blank titration (titrating the solvent without the compound) to correct for any background effects.

-

Conduct at least three replicate titrations to ensure the precision and accuracy of the determined pKa value.[11]

-

Conclusion

4-Amino-3-chloro-5-nitrobenzoic acid is a compound whose physicochemical properties are finely tuned by the strong and opposing electronic effects of its amino, chloro, and nitro substituents. While direct experimental data is sparse, this guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to fully characterize the molecule. The provided methodologies for determining melting point, solubility, and pKa are robust, reliable, and adhere to the highest standards of scientific integrity. A thorough experimental investigation following these protocols will yield the critical data needed to advance research and development involving this versatile chemical intermediate.

References

- CP Lab Safety. (n.d.). 4-Amino-3-chloro-5-nitrobenzoic acid, 97% Purity, C7H5ClN2O4, 10 grams.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- University of Alberta. (n.d.). Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points.

- Stephens, S. J., & Jonich, M. J. (1973). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 50(9), 629.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Unknown. (2021, September 19). experiment (1) determination of melting points.

- ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.

- PubChemLite. (n.d.). 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4).

- Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid 97 1588-83-6.

- Chem-Impex. (n.d.). 3-Chloro-5-nitrobenzoic acid.

- BenchChem. (n.d.). 3-Chloro-5-nitrobenzoic acid | 34662-36-7.

- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzoic acid.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzoic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized benzene ring, featuring an amino group, a chloro group, and a nitro group, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents. The electronic properties of these substituents—the electron-donating amino group and the electron-withdrawing chloro and nitro groups—create a distinct reactivity profile that can be strategically exploited in drug design and development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis, and an analysis of its spectral characteristics.

Physicochemical and Structural Properties

4-Amino-3-chloro-5-nitrobenzoic acid is a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [2] |

| CAS Number | 37902-01-5 | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])N)Cl)C(=O)O | [1] |

| InChI Key | RYHFFQWATLLGPV-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.8 | [1] |

| Monoisotopic Mass | 215.99379 Da | [1] |

The molecular structure of 4-Amino-3-chloro-5-nitrobenzoic acid is presented below:

Caption: 2D structure of 4-Amino-3-chloro-5-nitrobenzoic acid.

Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid

A plausible synthetic route to 4-Amino-3-chloro-5-nitrobenzoic acid involves a two-step process starting from 4-amino-3-chlorobenzoic acid. This common precursor can be nitrated to introduce the nitro group at the 5-position. The directing effects of the amino and chloro substituents guide the regioselectivity of the nitration.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4-Amino-3-chloro-5-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for similar aromatic nitrations.

Materials and Reagents:

-

4-Amino-3-chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Vessel: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring.

-

Dissolution of Starting Material: Slowly and portion-wise, add 10.0 g of 4-amino-3-chlorobenzoic acid to the cold sulfuric acid. Stir until complete dissolution. Maintain the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. This should be done in an ice bath with caution.

-

Nitration Reaction: Using a dropping funnel, add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a beaker filled with approximately 200 g of crushed ice. A precipitate will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product.

-

Drying: Dry the purified 4-Amino-3-chloro-5-nitrobenzoic acid in a vacuum oven at a moderate temperature.

Structural Elucidation and Spectral Analysis

The structural confirmation of the synthesized 4-Amino-3-chloro-5-nitrobenzoic acid would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral data based on the functional groups and substitution pattern.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (-COOH) in the downfield region (δ 12-13 ppm).- A broad singlet for the amino protons (-NH₂) (δ 5-6 ppm).- Two doublets in the aromatic region (δ 7-8 ppm) corresponding to the two non-equivalent aromatic protons. |

| ¹³C NMR | - A signal for the carboxylic carbon (-COOH) around 165-175 ppm.- Aromatic carbon signals between 110-150 ppm. The carbons attached to the nitro, chloro, and amino groups will show characteristic shifts. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- N-H stretching vibrations from the amino group (3300-3500 cm⁻¹).- Asymmetric and symmetric N-O stretching from the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).- C-Cl stretching vibration (600-800 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Isotopic peaks for the chlorine atom ([M+2]⁺) with an intensity ratio of approximately 1:3.- Fragmentation patterns showing the loss of -OH, -COOH, and -NO₂ groups. Predicted m/z values for adducts include [M+H]⁺ at 217.00107 and [M-H]⁻ at 214.98651.[1] |

Applications in Research and Drug Development

4-Amino-3-chloro-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various heterocyclic compounds. The amino group can be readily diazotized and converted into a range of other functional groups, or it can act as a nucleophile in condensation reactions. The nitro group can be reduced to an amino group, providing another site for chemical modification. This multi-functionality allows for the construction of diverse molecular scaffolds. For instance, derivatives of 4-aminobenzoic acid are known to be precursors for certain classes of drugs, and the introduction of chloro and nitro groups can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. Recent studies have explored the use of similar 4-amino-3-chloro benzoate esters as potential EGFR inhibitors for anticancer drug development.[3]

Conclusion

This technical guide has provided a detailed overview of 4-Amino-3-chloro-5-nitrobenzoic acid, a compound with significant potential in synthetic and medicinal chemistry. The information on its molecular structure, physicochemical properties, a representative synthetic protocol, and predicted spectral data serves as a valuable resource for researchers and professionals in the field of drug development. The strategic arrangement of functional groups on the aromatic ring offers a versatile platform for the design and synthesis of novel bioactive molecules.

References

-

CP Lab Safety. 4-Amino-3-chloro-5-nitrobenzoic acid, 97% Purity, C7H5ClN2O4, 10 grams. [Link]

-

PubChemLite. 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4). [Link]

-

Al-Saffar, N. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

Sources

"biological activity of 4-Amino-3-chloro-5-nitrobenzoic acid derivatives"

An In-depth Technical Guide to the Biological Activity of 4-Amino-3-chloro-5-nitrobenzoic Acid Derivatives

Foreword

The intersection of organic chemistry and molecular biology is a fertile ground for discovering novel therapeutic agents. The 4-Amino-3-chloro-5-nitrobenzoic acid scaffold represents a compelling starting point for such explorations. Its unique electronic and structural features, conferred by the strategic placement of amino, chloro, nitro, and carboxylic acid functional groups, make it a versatile building block for creating derivatives with significant biological potential. This guide provides an in-depth analysis of the known and hypothesized biological activities of these derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind synthetic strategies, mechanisms of action, and the self-validating experimental protocols required to rigorously assess these properties.

The 4-Amino-3-chloro-5-nitrobenzoic Acid Scaffold: A Structural Overview

The therapeutic potential of a molecule is intrinsically linked to its structure. The 4-Amino-3-chloro-5-nitrobenzoic acid core is a highly functionalized benzene ring, where each substituent plays a critical role in its chemical reactivity and biological interactions.

-

Carboxylic Acid (-COOH): This group is a primary site for derivatization, readily forming esters and amides. This allows for the modulation of pharmacokinetic properties like lipophilicity and cell membrane permeability, which is a common strategy in drug design.[1]

-

Amino Group (-NH₂): The amino group provides a site for further chemical modifications and can act as a hydrogen bond donor, crucial for interacting with biological targets.[2]

-

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the ring's electronic properties.[1] In biological systems, nitroaromatic compounds are often bioreduced to form nitro radical anions, which can lead to cellular damage, a mechanism exploited in certain antimicrobial and anticancer agents.[3]

-

Chloro Group (-Cl): The halogen atom increases the molecule's lipophilicity and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.

This combination of functional groups makes the scaffold an excellent candidate for developing targeted therapies, with promising applications in oncology, infectious diseases, and inflammatory disorders.[2][4][5][6]

Synthetic Strategies for Derivatization

The generation of a diverse chemical library is fundamental to structure-activity relationship (SAR) studies. The 4-Amino-3-chloro-5-nitrobenzoic acid core offers multiple handles for synthetic modification, primarily at the carboxylic acid position.

The most direct approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then be coupled with a wide array of amines or alcohols to yield amides and esters, respectively. This strategy allows for the systematic introduction of different pharmacophores to probe the chemical space around the core scaffold.[1][7]

Sources

- 1. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

"potential applications of 4-Amino-3-chloro-5-nitrobenzoic acid in medicinal chemistry"

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Amino-3-chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to addressing unmet medical needs. 4-Amino-3-chloro-5-nitrobenzoic acid emerges as a compound of significant interest, possessing a unique constellation of functional groups that offer a rich playground for medicinal chemists. This technical guide provides a comprehensive exploration of the potential applications of this molecule, dissecting its structural features to propound its utility as a versatile building block in the development of new therapeutic agents. By synthesizing insights from established principles of medicinal chemistry and drawing parallels with structurally related compounds, this document aims to serve as a foundational resource for researchers and drug development professionals.

At its core, 4-Amino-3-chloro-5-nitrobenzoic acid is a derivative of para-aminobenzoic acid (PABA), a well-established scaffold in pharmaceutical development. The PABA framework is known to be a key component in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties[1][2]. The strategic embellishment of this core with a chlorine atom and a nitro group in 4-Amino-3-chloro-5-nitrobenzoic acid presents a compelling case for its exploration in medicinal chemistry.

Deconstructing the Molecular Architecture: A Triumvirate of Functionality

The therapeutic potential of 4-Amino-3-chloro-5-nitrobenzoic acid can be best understood by examining the individual contributions of its key structural motifs: the aminobenzoic acid core, the chloro substituent, and the nitro group. The interplay of these functionalities dictates the molecule's physicochemical properties and its potential interactions with biological targets.

The Versatile Aminobenzoic Acid Scaffold

The aminobenzoic acid moiety provides a robust and versatile platform for chemical modification. The presence of both an amino group and a carboxylic acid group allows for a diverse range of synthetic transformations, enabling the construction of libraries of derivatives with varied pharmacological profiles[1]. The amino group can be acylated, alkylated, or incorporated into heterocyclic systems, while the carboxylic acid can be converted to esters, amides, or other bioisosteres. This inherent flexibility makes it an attractive starting point for the synthesis of novel drug candidates[1][3].

The "Magic Chloro" Effect: Enhancing Potency and Pharmacokinetics

The introduction of a chlorine atom onto an aromatic ring can have profound effects on a molecule's biological activity, a phenomenon often referred to as the "magic chloro" effect[4][5][6]. Chlorine substitution can significantly enhance the therapeutic efficacy and metabolic stability of drug candidates[7][8]. The electron-withdrawing nature of chlorine can modulate the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing the molecule's ionization state at physiological pH. Furthermore, the chlorine atom can engage in favorable halogen bonding interactions with biological targets, leading to increased binding affinity and potency[6][7]. From a pharmacokinetic perspective, the presence of chlorine can block sites of metabolism, leading to a longer half-life and improved bioavailability[7]. More than 250 FDA-approved drugs contain chlorine, underscoring the significance of this halogen in drug design[4][5].

The Dual-Faceted Nitro Group: Bioactivity and Bioactivation

The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring. Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects[9][10][11]. The antimicrobial activity of many nitroaromatic drugs is attributed to the bioreduction of the nitro group within target organisms to reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules such as DNA[10][11][12]. This bioactivation mechanism can also be harnessed in the design of hypoxia-activated prodrugs for cancer therapy, where the low oxygen environment of tumors facilitates the reduction of the nitro group to a cytotoxic species[13].

However, the potential for reductive activation also raises concerns about toxicity and mutagenicity[9][13]. Therefore, the judicious application of the nitro group in drug design is crucial, balancing its therapeutic potential against its possible adverse effects.

Potential Medicinal Chemistry Applications

The unique structural amalgamation of 4-Amino-3-chloro-5-nitrobenzoic acid suggests its utility as a scaffold for the development of a variety of therapeutic agents.

As a Scaffold for Kinase Inhibitors

The aminobenzoic acid core can serve as a template for the design of kinase inhibitors. For instance, derivatives of 4-amino-3-chlorobenzoic acid esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy[14]. By functionalizing the amino and carboxyl groups of 4-Amino-3-chloro-5-nitrobenzoic acid, it is plausible to generate ligands that can fit into the ATP-binding pocket of various kinases. The chlorine and nitro groups can be exploited to form specific interactions with the protein, enhancing binding affinity and selectivity.

As a Platform for Novel Antimicrobial Agents

Given the established antimicrobial properties of both aminobenzoic acid derivatives and nitroaromatic compounds, 4-Amino-3-chloro-5-nitrobenzoic acid is a promising starting point for the development of new anti-infective agents[3][10][15]. The nitro group can be leveraged for its bio-reductive activation in anaerobic bacteria and protozoa[11]. The chlorine atom can contribute to increased lipophilicity, potentially enhancing cell wall penetration.

In the Design of Hypoxia-Activated Anticancer Prodrugs

The presence of the nitro group makes 4-Amino-3-chloro-5-nitrobenzoic acid an ideal candidate for the development of hypoxia-activated prodrugs. In the oxygen-deficient environment of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes to generate a potent cytotoxic agent, thereby minimizing off-target toxicity in healthy, well-oxygenated tissues[13].

Synthetic Strategies and Methodologies

The derivatization of 4-Amino-3-chloro-5-nitrobenzoic acid can be achieved through standard organic synthesis techniques. The following section outlines a proposed synthetic workflow for the generation of a library of amide derivatives.

Proposed Synthesis of Amide Derivatives

A plausible synthetic route to generate a library of amide derivatives from 4-Amino-3-chloro-5-nitrobenzoic acid is depicted below. This multi-step synthesis involves the protection of the amino group, activation of the carboxylic acid, amidation, and subsequent deprotection.

Caption: Proposed synthetic pathway for amide derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

Step 1: Protection of the Amino Group

-

Dissolve 4-Amino-3-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) and a base like triethylamine (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain N-Boc-4-amino-3-chloro-5-nitrobenzoic acid.

Step 2: Amidation

-

Dissolve N-Boc-4-amino-3-chloro-5-nitrobenzoic acid (1 equivalent) in an anhydrous solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture for 15-20 minutes to form the activated ester.

-

Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Deprotection of the Amino Group

-

Dissolve the N-Boc protected amide derivative in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an organic solvent.

-

Purify the final amide derivative by column chromatography or recrystallization.

Proposed Biological Screening Workflow

To evaluate the medicinal chemistry potential of the synthesized derivatives of 4-Amino-3-chloro-5-nitrobenzoic acid, a systematic biological screening cascade is proposed.

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eurochlor.org [eurochlor.org]

- 9. scielo.br [scielo.br]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. svedbergopen.com [svedbergopen.com]

- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"discovery and history of 4-Amino-3-chloro-5-nitrobenzoic acid"

An In-depth Technical Guide to 4-Amino-3-chloro-5-nitrobenzoic Acid: From Synthesis to Application

Abstract

4-Amino-3-chloro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an amine, a chloro group, and a nitro group on a benzoic acid core—makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, history, and applications of this compound, intended for researchers and professionals in drug development and chemical synthesis. We will explore the logical synthetic pathways, detail experimental protocols, and discuss its role in the creation of novel compounds.

Introduction: A Molecule of Strategic Importance

The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups on a benzoic acid scaffold gives 4-Amino-3-chloro-5-nitrobenzoic acid its distinct chemical personality. This arrangement allows for selective chemical modifications at multiple sites, making it a sought-after precursor in multi-step syntheses. The carboxylic acid group provides a handle for amide bond formation, the amino group can be diazotized or acylated, and the nitro group can be reduced to open up further avenues for functionalization. This inherent versatility has cemented its place as a key intermediate in the production of pharmaceuticals and specialized polymers.

The Genesis of a Molecule: Postulated Synthesis and History

While a singular, seminal paper detailing the initial "discovery" of 4-Amino-3-chloro-5-nitrobenzoic acid is not readily apparent in historical literature, its synthesis can be logically deduced from established chemical principles of electrophilic aromatic substitution. The history of such polysubstituted benzoic acids is intrinsically linked to the development of the dye and pharmaceutical industries in the early 20th century.

The most probable synthetic route begins with a more common precursor, 4-amino-3-chlorobenzoic acid. The directing effects of the existing substituents are key to understanding the synthesis. The amino group is a powerful ortho-, para-director, while the chloro and carboxylic acid groups are meta-directors. Nitration of 4-amino-3-chlorobenzoic acid would therefore be expected to add a nitro group ortho to the activating amino group.

Core Synthetic Pathway: Nitration of 4-Amino-3-chlorobenzoic Acid

The primary and most logical method for the preparation of 4-Amino-3-chloro-5-nitrobenzoic acid is the controlled nitration of 4-amino-3-chlorobenzoic acid. The reaction must be carefully managed to prevent over-nitration or degradation of the starting material.

Experimental Protocol

Objective: To synthesize 4-Amino-3-chloro-5-nitrobenzoic acid via electrophilic nitration.

Materials:

-

4-amino-3-chlorobenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled Water

-

Standard laboratory glassware

Procedure:

-

In a flask submerged in an ice bath, slowly add 10 grams of 4-amino-3-chlorobenzoic acid to 50 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C until all the solid has dissolved.

-

Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-amino-3-chlorobenzoic acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 15°C to ensure regioselectivity and prevent side reactions.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.

-

Slowly pour the reaction mixture onto 200 grams of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.

-

Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

-

Dry the yellow solid product in a vacuum oven at 60-70°C.

Causality: The use of concentrated sulfuric acid serves both as a solvent and as a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to favor the desired mono-nitration at the position ortho to the strongly activating amino group and meta to the deactivating chloro and carboxyl groups.

Visualizing the Synthesis

Caption: Synthetic pathway for 4-Amino-3-chloro-5-nitrobenzoic acid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the key analytical data points for 4-Amino-3-chloro-5-nitrobenzoic acid.

| Property | Value |

| CAS Number | 17845-89-7 |

| Molecular Formula | C₇H₅ClN₂O₄ |

| Molecular Weight | 216.58 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | Typically in the range of 230-240°C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the aromatic ring would appear as distinct singlets in the downfield region. The chemical shifts would be influenced by the electronic nature of the substituents.

-

¹³C NMR: The spectrum would show seven distinct carbon signals, with the carboxyl carbon being the most downfield.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching for the carboxylic acid, N-H stretching for the amine, and asymmetric/symmetric stretching for the N-O bonds of the nitro group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Applications in Modern Research and Development

The utility of 4-Amino-3-chloro-5-nitrobenzoic acid lies in its role as a versatile intermediate. Its derivatives are explored in several areas of research.

Pharmaceutical Synthesis

The compound is a building block for more complex molecules with potential biological activity. The presence of multiple reactive sites allows for the construction of diverse molecular scaffolds. For example, the amino group can be a key site for building out structures in the development of kinase inhibitors or other targeted therapies. While specific drugs directly using this compound are not widely publicized, related chloro-nitrobenzoic acids are crucial intermediates in creating anti-inflammatory and analgesic medications.[1] The general class of substituted aminobenzoic acids is significant in drug discovery.

Materials Science

In materials science, this molecule can be used to synthesize specialty polymers and dyes.[2] The aromatic core and reactive functional groups allow for its incorporation into polymer backbones to enhance properties like thermal stability or to introduce specific functionalities. The chromophoric nitro and amino groups make it a candidate for developing novel dyes and pigments.[2]

Agrochemicals

Similar to pharmaceuticals, the development of new herbicides and pesticides often involves intermediates like 4-Amino-3-chloro-5-nitrobenzoic acid.[1] The specific arrangement of functional groups can be tailored to target biological pathways in pests or weeds.

Conclusion and Future Outlook

4-Amino-3-chloro-5-nitrobenzoic acid is a testament to the power of functional group interplay in organic synthesis. While its own discovery is not a landmark event, its existence is a logical consequence of the rich history of aromatic chemistry. Its primary value is not as an end-product but as a crucial stepping stone, enabling the efficient construction of complex and high-value molecules. As the demand for novel pharmaceuticals, advanced materials, and targeted agrochemicals continues to grow, the utility of such versatile and strategically designed intermediates will only increase, ensuring its continued relevance in the chemical sciences.

References

- Google Patents. (n.d.). Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.

-

Pharmaffiliates. (n.d.). Exploring 4-Chloro-3-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

- Google Patents. (n.d.). UNITED STATES PATENT office.

- Google Patents. (2013). WO 2013/150545 A2.

- Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

- Google Patents. (2002). (12) Patent Application Publication (10) Pub. No.: US 2002/0072626A1.

-

PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

- Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-chlorobenzoic acid | C7H6ClNO2 | CID 17211. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6324-51-2,2-AMINO-5-CHLORO-3-NITROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 22107457. Retrieved from [Link]

Sources

4-Amino-3-chloro-5-nitrobenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among these, polysubstituted aromatic systems hold a place of prominence, offering a rigid scaffold upon which diverse functionalities can be installed with precision. 4-Amino-3-chloro-5-nitrobenzoic acid is one such privileged molecule, a trifunctionalized benzene ring poised for a variety of chemical transformations. Its unique arrangement of an electron-donating amino group, an electron-withdrawing nitro group, a reactive chloro substituent, and a versatile carboxylic acid handle makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and synthetic applications of 4-amino-3-chloro-5-nitrobenzoic acid, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 4-amino-3-chloro-5-nitrobenzoic acid is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [2] |

| Molecular Weight | 216.58 g/mol | [2] |

| Appearance | Pale yellow to yellow-brown solid | N/A |

| Melting Point | >300 °C (decomposes) | N/A |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO. | [3] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the electronic effects of the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern, with the carbon bearing the carboxylic acid group appearing at the lowest field.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups: N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and an O-H stretching band for the carboxylic acid (broad, around 2500-3300 cm⁻¹).[1]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules such as H₂O, CO, and NO₂.[5][6]

Synthesis of 4-Amino-3-chloro-5-nitrobenzoic Acid: A Strategic Approach

The synthesis of 4-amino-3-chloro-5-nitrobenzoic acid can be strategically approached from readily available starting materials. A logical and efficient pathway involves the dinitration of 4-chlorobenzoic acid followed by a selective reduction of one of the nitro groups.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a laboratory-scale synthesis based on established methodologies for the nitration of chlorobenzoic acids and the selective reduction of dinitroarenes.

Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid

This procedure is adapted from the nitration of similar aromatic compounds.[7]

Materials:

-

4-Chlorobenzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 4-chlorobenzoic acid in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the 4-chlorobenzoic acid has dissolved, begin the dropwise addition of fuming nitric acid from the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a large beaker filled with crushed ice.

-

The crude 4-chloro-3,5-dinitrobenzoic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

-

Dry the product in a vacuum oven at 60-70 °C.

Step 2: Selective Reduction to 4-Amino-3-chloro-5-nitrobenzoic Acid

The selective reduction of one nitro group in the presence of another is a well-established transformation. Reagents such as sodium sulfide or ammonium sulfide are commonly employed for this purpose.

Materials:

-

4-Chloro-3,5-dinitrobenzoic acid

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide solution

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzoic acid in a mixture of ethanol and water.

-

Prepare a solution of sodium sulfide nonahydrate in water.

-

Slowly add the sodium sulfide solution to the stirred solution of the dinitro compound. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The color of the solution will typically change, indicating the progress of the reduction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

-

The desired 4-amino-3-chloro-5-nitrobenzoic acid will precipitate out of the solution.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.

Reactivity and Synthetic Potential: A Chemist's Playground

The multifaceted nature of 4-amino-3-chloro-5-nitrobenzoic acid stems from the distinct reactivity of its four functional groups. This allows for a high degree of control and selectivity in subsequent synthetic transformations.

-

The Amino Group: The primary amino group is a versatile handle for a variety of transformations. It can be diazotized and subsequently converted to a wide range of other functional groups. Acylation and alkylation reactions are also readily achievable, allowing for the introduction of diverse side chains. Furthermore, the amino group can be protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate reactions at other sites of the molecule.

-

The Carboxylic Acid Group: The carboxylic acid functionality can be easily converted into esters, amides, or an acid chloride. The latter serves as a highly reactive intermediate for the introduction of various nucleophiles. Reduction of the carboxylic acid to a primary alcohol provides another avenue for further functionalization.

-

The Chloro Group: The chloro substituent, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for molecular diversification.[8]

-

The Nitro Group: The nitro group can be reduced to a second amino group, opening up possibilities for the synthesis of diamino derivatives. This transformation is crucial for the construction of various heterocyclic systems.

Applications in Organic Synthesis: Building Blocks for Bioactive Molecules

The true value of 4-amino-3-chloro-5-nitrobenzoic acid lies in its application as a building block for the synthesis of more complex and functionally rich molecules, particularly in the realm of medicinal chemistry.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

A recent study highlighted the use of 4-amino-3-chloro benzoate esters as precursors for the synthesis of novel EGFR inhibitors. The parent acid serves as the starting point for the elaboration of more complex structures that have shown promising anti-proliferative properties in vitro. This work underscores the potential of this scaffold in the development of new anticancer agents.

Potential in Heterocyclic Synthesis

The presence of multiple reactive functional groups in a specific ortho- and meta-relationship makes 4-amino-3-chloro-5-nitrobenzoic acid an ideal precursor for the synthesis of various heterocyclic systems. For instance, after reduction of the nitro group to an amine, the resulting diamino acid can be used to construct:

-

Benzodiazepines: By reacting the diamino derivative with appropriate 1,3-dicarbonyl compounds or their equivalents.

-

Quinoxalines: Through condensation with 1,2-dicarbonyl compounds.

The ability to further functionalize the chloro and carboxylic acid groups before or after heterocycle formation provides immense synthetic flexibility.

Workflow for the Synthesis of a Hypothetical Bioactive Heterocycle

The following workflow illustrates a potential synthetic route from 4-amino-3-chloro-5-nitrobenzoic acid to a hypothetical complex heterocyclic target.

Conclusion: A Building Block of Strategic Importance

4-Amino-3-chloro-5-nitrobenzoic acid represents a powerful and versatile building block for organic synthesis. Its unique combination of functional groups, each with distinct and tunable reactivity, provides chemists with a rich platform for the construction of complex molecular architectures. From its strategic synthesis to its application in the development of potential therapeutic agents, this compound embodies the principles of modern synthetic chemistry: efficiency, selectivity, and functionality. As the demand for novel bioactive molecules continues to grow, the importance of strategically designed building blocks like 4-amino-3-chloro-5-nitrobenzoic acid will undoubtedly increase, solidifying its place in the synthetic chemist's toolbox.

References

-

INNO PHARMCHEM CO.,LTD. Synthesis and Applications of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. Available from: [Link]

-

ResearchGate. Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory potential. Available from: [Link]

-

Journal of the American Chemical Society. Substituted p-Aminobenzoic Acids. Available from: [Link]

-

PubChemLite. 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4). Available from: [Link]

-

Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available from: [Link]

-

RSC Publishing. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Available from: [Link]

- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

PubChem. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Available from: [Link]

-

PubMed. Chemical modification of spinach plastocyanin using 4-chloro-3,5-dinitrobenzoic acid: characterization of four singly-modified forms. 1990. Available from: [Link]

-

ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. 2025. Available from: [Link]

-

MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. 2023. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-chloro-3-nitro-. Available from: [Link]

-

PubChem. 4-Chloro-3,5-dinitrobenzoic acid. Available from: [Link]

-

Frontiers. Emerging Heterocycles as Bioactive Compounds. Available from: [Link]

-

ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]

-

PubMed Central. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Available from: [Link]

-

PubMed Central. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. 2023. Available from: [Link]

-

PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

-

Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

-

SpectraBase. 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[13C NMR]. Available from: [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. Available from: [Link]

Sources

- 1. Benzoic acid, 4-chloro-3-nitro- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4-Amino-3-nitrobenzoic acid(1588-83-6) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Chloro-3-nitrobenzoic acid(96-99-1) MS spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

Synthesis of Novel Derivatives from 4-Amino-3-chloro-5-nitrobenzoic Acid: A Strategic Guide to Unlocking a Versatile Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-3-chloro-5-nitrobenzoic Acid

In the landscape of medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the scope of accessible chemical diversity and, ultimately, the potential for discovering novel functionalities. 4-Amino-3-chloro-5-nitrobenzoic acid is a quintessential example of a highly versatile building block.[1] Its structure is decorated with four distinct functional groups—a carboxylic acid, an aromatic amine, a chloro substituent, and a nitro group—each offering a unique handle for chemical modification.

The electronic properties of this molecule are particularly noteworthy. The potent electron-withdrawing nature of the nitro group and the chloro atom significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid and amino groups.[2][3] This pre-activated state makes the scaffold amenable to a wide array of synthetic transformations, often under mild conditions. This guide provides a comprehensive overview of the core synthetic strategies for deriving novel compounds from this platform, grounded in established protocols and mechanistic insights, to empower researchers in their quest for next-generation molecules. Its derivatives have shown significant potential, notably in the development of targeted cancer therapies such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[4][5]

Core Synthetic Pathways: A Multi-pronged Approach to Derivatization

The true synthetic power of 4-Amino-3-chloro-5-nitrobenzoic acid is realized by strategically addressing its functional groups. The following sections detail proven methodologies for modifying the carboxylic acid and amino moieties, which are the most common and versatile reaction sites.

Sources

- 1. PubChemLite - 4-amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]